molecular formula C8H13NO B3359629 2-Methylhexahydro-3H-pyrrolizin-3-one CAS No. 86954-03-2

2-Methylhexahydro-3H-pyrrolizin-3-one

Cat. No. B3359629
CAS RN: 86954-03-2
M. Wt: 139.19 g/mol
InChI Key: HCQDSWXPQNGLFY-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Methylhexahydro-3H-pyrrolizin-3-one” are not explicitly mentioned in the sources I have access to. Such properties would typically include melting point, boiling point, solubility, density, and others .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • Synthesis and Structure Determination : 2-Methylhexahydro-3H-pyrrolizin-3-one and its derivatives have been extensively explored in chemical synthesis. For example, Despinoy and McNab (2009) demonstrated that pyrrolizin-3-ones can be hydrogenated to their hexahydro derivatives, providing concise routes to various necine bases (Despinoy & McNab, 2009). Additionally, the molecular structures of these compounds have been investigated through various methods includingelectron diffraction and ab initio calculations, revealing important structural parameters (Blockhuys et al., 2001).

Organic Chemistry and Compound Synthesis

  • Development of New Synthetic Routes : Research by McNab and Thornley (1993) focused on new chemistry for pyrrolizin-3-one, leading to the development of novel synthetic routes for related compounds (McNab & Thornley, 1993). Such advancements are crucial for exploring new pharmaceuticals and materials.
  • Synthesis of Heterocyclic Compounds : The work by Hartke and Radau (1974) involved the synthesis of various heterocyclic compounds, including 3H-pyrrolizines, demonstrating the versatility of 2-Methylhexahydro-3H-pyrrolizin-3-one in organic synthesis (Hartke & Radau, 1974).

Medicinal Chemistry Applications

  • Development of Pharmaceutical Agents : Advances in the synthesis of compounds like Pyrromilast, which have applications in treating chronic obstructive pulmonary disease, demonstrate the potential of 2-Methylhexahydro-3H-pyrrolizin-3-one in medicinal chemistry (Boyko et al., 2015).
  • Exploration of Biological Activities : A series of cyclic imides derived from dihydro-1H-pyrrolizine-3,5(2H,6H)-diones were synthesized and evaluated for their potential in reversing electroconvulsive shock-induced amnesia in mice, highlighting the biological significance of these compounds (Butler et al., 1987).

Safety and Hazards

Specific safety and hazard information for “2-Methylhexahydro-3H-pyrrolizin-3-one” is not available in the sources I have access to. Safety data sheets (SDS) are usually a good source of this information .

properties

IUPAC Name

2-methyl-1,2,5,6,7,8-hexahydropyrrolizin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c1-6-5-7-3-2-4-9(7)8(6)10/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCQDSWXPQNGLFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2CCCN2C1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80433675
Record name AGN-PC-0MWUQ5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80433675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

86954-03-2
Record name AGN-PC-0MWUQ5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80433675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Methylhexahydro-3H-pyrrolizin-3-one
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2-Methylhexahydro-3H-pyrrolizin-3-one
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2-Methylhexahydro-3H-pyrrolizin-3-one
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2-Methylhexahydro-3H-pyrrolizin-3-one
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Reactant of Route 6
2-Methylhexahydro-3H-pyrrolizin-3-one

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